molecular formula C15H15N3O3 B15182325 Pyridoxal benzoyl hydrazone CAS No. 72343-06-7

Pyridoxal benzoyl hydrazone

Cat. No.: B15182325
CAS No.: 72343-06-7
M. Wt: 285.30 g/mol
InChI Key: VTHAZTPLDREYKS-CAOOACKPSA-N
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Description

Pyridoxal benzoyl hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) This compound is derived from pyridoxal, a form of vitamin B6, and benzoyl hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal benzoyl hydrazone can be synthesized through the condensation reaction between pyridoxal and benzoyl hydrazine. The reaction typically involves mixing equimolar amounts of pyridoxal and benzoyl hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal benzoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .

Mechanism of Action

The mechanism of action of pyridoxal benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound can inhibit iron-dependent processes, such as DNA synthesis and electron transport, which are crucial for cell proliferation and survival. This chelation mechanism is particularly relevant in the context of its antiproliferative and anticancer activities . Additionally, the compound can induce apoptosis in cancer cells by disrupting iron homeostasis and generating reactive oxygen species .

Comparison with Similar Compounds

Properties

CAS No.

72343-06-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+

InChI Key

VTHAZTPLDREYKS-CAOOACKPSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO

Origin of Product

United States

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